2-(Hexanoylamino)-3-methylbutanoic acid
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Overview
Description
2-(Hexanoylamino)-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hexanoyl group attached to the amino group of 3-methylbutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexanoylamino)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the amidation of 3-methylbutanoic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Another method involves the use of hexanoic acid and 3-methylbutanoic acid in a condensation reaction, catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC). This method also requires purification steps to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as chromatography, are essential to obtain the desired compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Hexanoylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Hexanoylamino)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hexanoylamino)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexanoylamino)-3-methylpentanoic acid
- 2-(Hexanoylamino)-3-methylpropanoic acid
- 2-(Hexanoylamino)-3-methylhexanoic acid
Uniqueness
2-(Hexanoylamino)-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
133849-26-0 |
---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
0 |
Synonyms |
Valine, N-(1-oxohexyl)- |
Origin of Product |
United States |
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